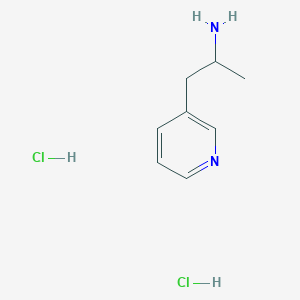

1-Methyl-2-pyridin-3-YL-ethylamine dihydrochloride

CAS No.:

Cat. No.: VC13500903

Molecular Formula: C8H14Cl2N2

Molecular Weight: 209.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14Cl2N2 |

|---|---|

| Molecular Weight | 209.11 g/mol |

| IUPAC Name | 1-pyridin-3-ylpropan-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H12N2.2ClH/c1-7(9)5-8-3-2-4-10-6-8;;/h2-4,6-7H,5,9H2,1H3;2*1H |

| Standard InChI Key | LEMOBPAJQIXJJX-UHFFFAOYSA-N |

| SMILES | CC(CC1=CN=CC=C1)N.Cl.Cl |

| Canonical SMILES | CC(CC1=CN=CC=C1)N.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Key Structural Features:

-

Pyridine ring: A six-membered aromatic ring with a nitrogen atom at the 3-position, contributing to basicity and hydrogen-bonding capacity.

-

Ethylamine side chain: A two-carbon chain with a methyl group at the 1-position and a primary amine, protonated in the dihydrochloride form.

-

Salt formation: The dihydrochloride form enhances water solubility and stability, critical for pharmaceutical formulations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of analogous pyridinylethylamines provides insight into plausible pathways for this compound. A common approach involves reductive amination of acetylpyridine derivatives:

-

Oxime Formation:

Reacting 3-acetylpyridine with hydroxylamine hydrochloride in methanol, catalyzed by potassium carbonate, forms the corresponding oxime . -

Reduction to Amine:

The oxime is reduced using zinc powder and ammonium chloride, yielding 1-methyl-2-pyridin-3-yl-ethylamine . -

Salt Formation:

Treating the free base with hydrochloric acid produces the dihydrochloride salt .

Yield: Up to 90% for analogous reactions .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the pyridine 3-position requires careful control of reaction conditions.

-

Purification: Steam distillation under reduced pressure is employed to isolate the amine before salt formation .

Physicochemical Properties

The dihydrochloride form exhibits enhanced aqueous solubility due to ionic character, making it preferable for injectable formulations. The lowered LogP (-0.5 estimated) reflects reduced lipophilicity compared to the free base (LogP 1.01) .

Pharmacological Profile

Bioavailability and Permeability

-

BBB Permeability: The free base demonstrates moderate blood-brain barrier penetration (LogBB: -0.25) , but the dihydrochloride’s ionic nature likely reduces CNS access.

-

GI Absorption: High absorption is predicted for the free base (TPSA: 24.92 Ų) , though salt forms may alter pharmacokinetics.

| Hazard Statement | Precautionary Measures |

|---|---|

| H315: Skin irritation | P261: Avoid inhalation |

| H319: Eye irritation | P305+P351+P338: Eye rinse protocol |

| H335: Respiratory irritation | P271: Use in ventilated areas |

The dihydrochloride salt may pose additional risks due to hydrochloric acid release upon decomposition.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

-

Antipsychotic agents: Functionalized benzazepine derivatives .

-

Kinase inhibitors: Pyrimidine-carboxamide hybrids for cancer therapy .

Chemical Probes

Its fluorescent analogs are used in cellular imaging, leveraging the pyridine ring’s electron-deficient properties .

Discrepancies and Literature Gaps

The conflicting molecular formula (C₈H₁₃ClN₂ vs. theoretical C₈H₁₄Cl₂N₂) highlights the need for rigorous analytical validation . Future studies should employ:

-

Elemental analysis to confirm composition.

-

X-ray crystallography for unambiguous structural elucidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume